molecular formula C14H17NO3S2 B6540039 2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060282-53-2

2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6540039
CAS No.: 1060282-53-2
M. Wt: 311.4 g/mol
InChI Key: KWDNSZBXIYBQBQ-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, in particular, features a benzene ring substituted with methoxy, methyl groups, and a sulfonamide group, along with a thiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring The initial step may include the nitration of benzene to produce nitrobenzene, followed by reduction to aniline

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to produce sulfonyl chlorides or sulfonic acids.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or chromium(VI) oxide are used.

  • Reduction: : Common reducing agents include iron and hydrogen gas.

  • Substitution: : Electrophilic substitution often uses Lewis acids like aluminum chloride, while nucleophilic substitution may involve strong bases.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Amines.

  • Substitution: : Various substituted benzene derivatives.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. In biology, it has shown potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine

The compound has been studied for its therapeutic potential, particularly in the treatment of bacterial infections due to its sulfonamide group, which is known to inhibit bacterial growth.

Industry

In the material science industry, it is used in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Sulfonamide Antibiotics: : Other sulfonamide derivatives used as antibiotics.

  • Thiophene Derivatives: : Compounds containing the thiophene ring with various substituents.

Uniqueness

2-Methoxy-4,5-dimethyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is unique due to its specific combination of substituents, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-10-6-13(18-3)14(7-11(10)2)20(16,17)15-8-12-4-5-19-9-12/h4-7,9,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDNSZBXIYBQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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